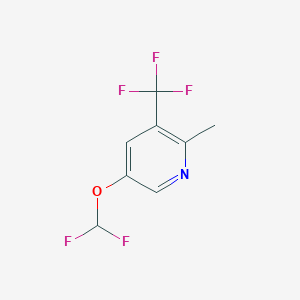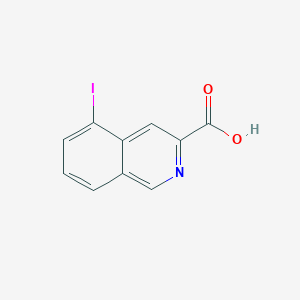![molecular formula C16H10N2O2 B13677215 9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
9-Methylindolo[2,1-b]quinazoline-6,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound features a fused ring system comprising an indole moiety and a quinazoline ring, with carbonyl groups at the 6 and 12 positions. It is known for its potential therapeutic properties and has been the subject of various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves the oxidative condensation of indoles and anthranilic acids. This reaction is typically carried out under aerobic conditions using iodine (I2), dimethyl sulfoxide (DMSO), and copper(I) iodide (CuI) as catalysts . The process involves several steps, including α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling, all performed in a single step .
Another method involves the oxidation of isatin and its derivatives using potassium permanganate in anhydrous acetonitrile. This method can yield various substituted tryptanthrins, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
9-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative reactions involving isatin and its derivatives.
Substitution: Various substituted derivatives can be obtained by modifying the starting materials or reaction conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted tryptanthrins, such as 2,8-dimethyl-, 2,8-dibromo-, and 2,8-diiodo derivatives .
科学的研究の応用
9-Methylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with molecular targets and pathways within cells. The compound’s activity is believed to be related to its ability to undergo electron transfer reactions, which are crucial for its biological effects . The carbonyl groups in the indole and quinazoline rings play a significant role in its activity, facilitating interactions with various biomolecules .
類似化合物との比較
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: This compound shares a similar core structure but lacks the methyl group at the 9 position.
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: This derivative features a fluorine atom at the 8 position and a methyl group at the 2 position.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: This compound has methyl groups at both the 2 and 8 positions.
Uniqueness
9-Methylindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 9 position can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development .
特性
分子式 |
C16H10N2O2 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
9-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3 |
InChIキー |
RJHNPRWBOYJWET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
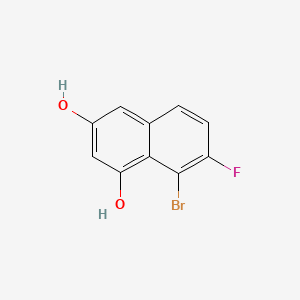
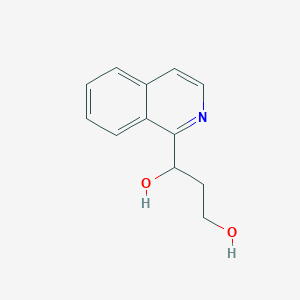
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)

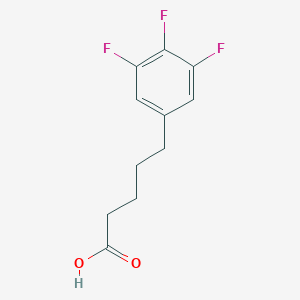
![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)
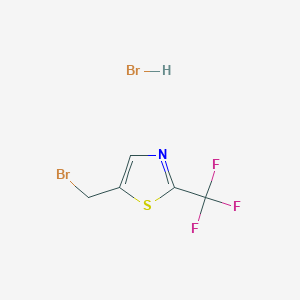
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
